rac 1-Oleoyl-2,3-isopropylidieneglycerol
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Overview
Description
rac 1-Oleoyl-2,3-isopropylidieneglycerol is a synthetic compound that belongs to the class of glycerolipids. It is characterized by the presence of an oleoyl group attached to the glycerol backbone, with isopropylidene groups protecting the hydroxyl functionalities. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol typically involves the esterification of glycerol with oleic acid, followed by the protection of the hydroxyl groups using isopropylidene. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where glycerol and oleic acid are reacted under controlled conditions. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac 1-Oleoyl-2,3-isopropylidieneglycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond in the oleoyl group can be reduced to form saturated derivatives.
Substitution: The isopropylidene groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acidic or basic conditions to facilitate the removal or substitution of protecting groups.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glycerolipids.
Substitution: Modified glycerolipids with different protecting groups.
Scientific Research Applications
rac 1-Oleoyl-2,3-isopropylidieneglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid chemistry and reactions.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the formulation of cosmetics, food additives, and industrial lubricants.
Mechanism of Action
The mechanism of action of rac 1-Oleoyl-2,3-isopropylidieneglycerol involves its interaction with cellular membranes and lipid metabolism pathways. The oleoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can be metabolized by lipases, releasing oleic acid and glycerol, which participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Oleoyl-rac-glycerol
- 1,2-Dioleoyl-sn-glycerol
- 1,3-Dioleoyl-2-isopropylidieneglycerol
Uniqueness
rac 1-Oleoyl-2,3-isopropylidieneglycerol is unique due to its specific structure, which includes both an oleoyl group and isopropylidene-protected hydroxyl groups. This combination provides distinct chemical properties and reactivity compared to other glycerolipids .
Properties
Molecular Formula |
C24H44O4 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+ |
InChI Key |
LEEQPXMGHNSQNP-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
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